molecular formula C24H23NO2 B13973301 Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate

Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate

Cat. No.: B13973301
M. Wt: 357.4 g/mol
InChI Key: BMWRZZRLDIGNMK-UHFFFAOYSA-N
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Description

Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

The synthesis of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the hex-1-ynyl and phenyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can be compared with other quinoline derivatives. Similar compounds include:

  • Ethyl 2-phenylquinoline-3-carboxylate
  • Hex-1-ynyl-quinoline derivatives
  • Phenyl-quinoline derivatives The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-hex-1-ynyl-2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C24H23NO2/c1-3-5-6-10-16-20-19-15-11-12-17-21(19)25-23(18-13-8-7-9-14-18)22(20)24(26)27-4-2/h7-9,11-15,17H,3-6H2,1-2H3

InChI Key

BMWRZZRLDIGNMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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